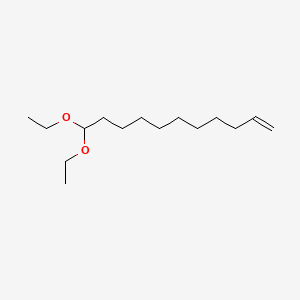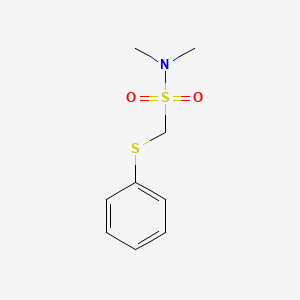
Methanesulfonamide, N,N-dimethyl-1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- is an organosulfur compound with a sulfonamide functional group. This compound is characterized by the presence of a methanesulfonamide group attached to a phenylthio moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with N,N-dimethylaniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of methanesulfonamide, N,N-dimethyl-1-(phenylthio)- often involves large-scale reactions using automated equipment. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinamides, and various substituted phenylthio compounds.
Scientific Research Applications
Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonamide, N,N-dimethyl-1-(phenylthio)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenylthio moiety may also interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Lacks the phenylthio group, making it less hydrophobic.
N,N-Dimethylmethanesulfonamide: Similar structure but without the phenylthio group.
Phenylmethanesulfonamide: Contains a phenyl group instead of a phenylthio group.
Uniqueness
Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- is unique due to the presence of both the sulfonamide and phenylthio groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Properties
CAS No. |
55116-58-0 |
|---|---|
Molecular Formula |
C9H13NO2S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylsulfanylmethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S2/c1-10(2)14(11,12)8-13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
CTTJFSAWBHESDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)

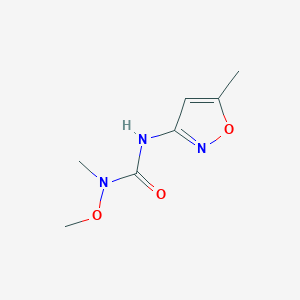
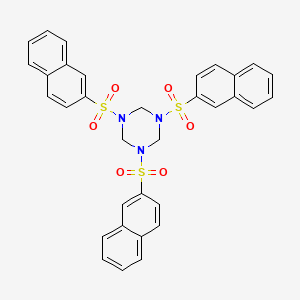
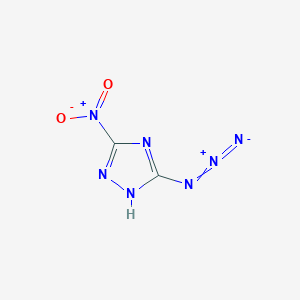
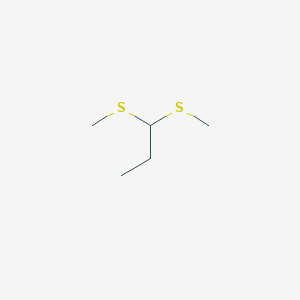
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)

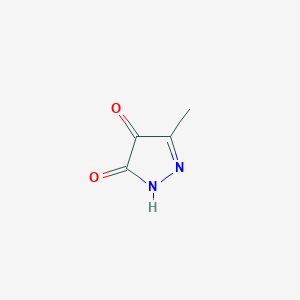
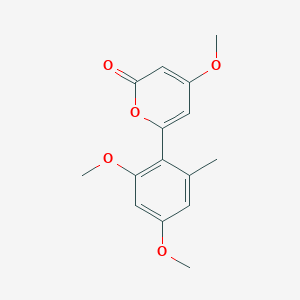
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
